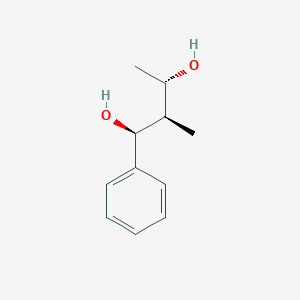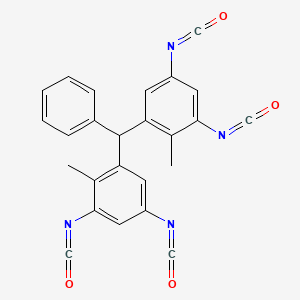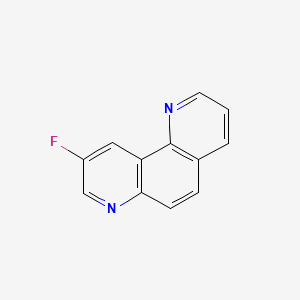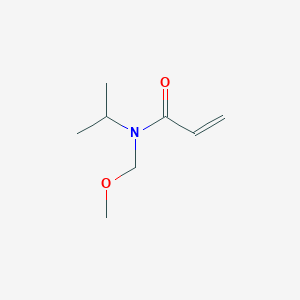![molecular formula C4H10N4O4S B12570828 3-[(Hydrazinylmethylidene)sulfamoyl]-L-alanine CAS No. 244202-74-2](/img/structure/B12570828.png)
3-[(Hydrazinylmethylidene)sulfamoyl]-L-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Hydrazinylmethylidene)sulfamoyl]-L-alanine is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a hydrazinylmethylidene group attached to a sulfamoyl moiety, which is further linked to the amino acid L-alanine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Hydrazinylmethylidene)sulfamoyl]-L-alanine typically involves the reaction of L-alanine with hydrazine derivatives and sulfamoyl chloride. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:
Step 1: L-alanine is reacted with hydrazine hydrate to form the hydrazinyl derivative.
Step 2: The hydrazinyl derivative is then reacted with sulfamoyl chloride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate purification steps such as crystallization or chromatography to ensure the compound meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
3-[(Hydrazinylmethylidene)sulfamoyl]-L-alanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the hydrazinyl group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl or sulfamoyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-[(Hydrazinylmethylidene)sulfamoyl]-L-alanine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Mécanisme D'action
The mechanism of action of 3-[(Hydrazinylmethylidene)sulfamoyl]-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl and sulfamoyl groups can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This can affect various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-sulfino-L-alanine
- Sulfamethoxazole derivatives
Comparison
3-[(Hydrazinylmethylidene)sulfamoyl]-L-alanine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds like 3-sulfino-L-alanine and sulfamethoxazole derivatives, it offers different interaction profiles with enzymes and receptors, making it a valuable compound for targeted research and development .
Propriétés
Numéro CAS |
244202-74-2 |
|---|---|
Formule moléculaire |
C4H10N4O4S |
Poids moléculaire |
210.21 g/mol |
Nom IUPAC |
(2R)-2-amino-3-(hydrazinylmethylideneamino)sulfonylpropanoic acid |
InChI |
InChI=1S/C4H10N4O4S/c5-3(4(9)10)1-13(11,12)8-2-7-6/h2-3H,1,5-6H2,(H,7,8)(H,9,10)/t3-/m0/s1 |
Clé InChI |
DJEOCMTWRYTGMG-VKHMYHEASA-N |
SMILES isomérique |
C([C@@H](C(=O)O)N)S(=O)(=O)N=CNN |
SMILES canonique |
C(C(C(=O)O)N)S(=O)(=O)N=CNN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{2-[(3-Phenylprop-2-en-1-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B12570751.png)
![3,3a,4,8b-Tetrahydro-2H-indeno[1,2-b]furan-2-one](/img/structure/B12570765.png)


![2'H,4H-Spiro[furo[3,4-d][1,2]oxazole-6,5'-[1,2]oxazole]](/img/structure/B12570782.png)
![5,5'-Di([2,2'-bithiophen]-5-yl)-2,2'-bipyridine](/img/structure/B12570785.png)
![1-[3-(Decyloxy)propyl]piperidin-4-OL](/img/structure/B12570789.png)



![2,3-Dioxabicyclo[2.1.1]hexane](/img/structure/B12570836.png)

![2-Butynoic acid, 4-[(methoxycarbonyl)oxy]-, methyl ester](/img/structure/B12570858.png)
